2,8-Bis(4-methylbenzyl)cyclooctanone

Description

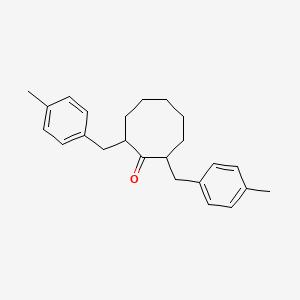

2,8-Bis(4-methylbenzyl)cyclooctanone is a substituted cyclooctanone derivative featuring two 4-methylbenzyl groups at the 2- and 8-positions of the eight-membered ring. Cyclooctanone derivatives are of interest due to their conformational flexibility and applications in organic synthesis, catalysis, and materials science . The methylbenzyl substituents in this compound introduce steric bulk and hydrophobic character, which may influence its reactivity, solubility, and intermolecular interactions.

Properties

CAS No. |

51775-16-7 |

|---|---|

Molecular Formula |

C24H30O |

Molecular Weight |

334.5 g/mol |

IUPAC Name |

2,8-bis[(4-methylphenyl)methyl]cyclooctan-1-one |

InChI |

InChI=1S/C24H30O/c1-18-8-12-20(13-9-18)16-22-6-4-3-5-7-23(24(22)25)17-21-14-10-19(2)11-15-21/h8-15,22-23H,3-7,16-17H2,1-2H3 |

InChI Key |

AOXRSASOCHQYSL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)CC2CCCCCC(C2=O)CC3=CC=C(C=C3)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,8-Bis(4-methylbenzyl)cyclooctanone typically involves the alkylation of cyclooctanone with 4-methylbenzyl halides under basic conditions. A common method includes the use of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the cyclooctanone, followed by the addition of 4-methylbenzyl chloride or bromide. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2,8-Bis(4-methylbenzyl)cyclooctanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction of the ketone group can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield the corresponding alcohol.

Substitution: The benzyl groups can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

Reduction: LiAlH4 in ether, NaBH4 in methanol or ethanol.

Substitution: Nitration with nitric acid (HNO3) and sulfuric acid (H2SO4), halogenation with bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

2,8-Bis(4-methylbenzyl)cyclooctanone has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules. It can serve as a precursor in the preparation of polymers and other materials.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,8-Bis(4-methylbenzyl)cyclooctanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structural features allow it to fit into active sites or binding pockets, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in Cyclooctanone Derivatives

- The absence of methyl substituents reduces steric hindrance and hydrophobicity. Such differences can lower melting points and increase solubility in polar solvents compared to 2,8-Bis(4-methylbenzyl)cyclooctanone .

- Cycloheptanone, 2,7-bis[(4-ethylphenyl)methylene]- (CAS 140401-68-9): A seven-membered ring analogue with ethylphenyl substituents. The ethyl groups further increase hydrophobicity compared to methyl groups .

Substituent Effects on Physicochemical Properties

- Electronic Effects: The electron-donating methyl groups in 4-methylbenzyl substituents may stabilize the carbonyl group of cyclooctanone through resonance, reducing its electrophilicity compared to unsubstituted cyclooctanone. This contrasts with electron-withdrawing substituents (e.g., nitro groups), which increase carbonyl reactivity .

- Steric Effects: The bulky 4-methylbenzyl groups at the 2- and 8-positions likely restrict conformational flexibility. For example, cyclooctanone itself adopts a boat-chair conformation to minimize transannular strain , but steric repulsion between substituents in this compound may favor alternative conformations.

Comparison with Non-Cyclooctanone Analogues

- 2,5-Bis(4-dimethylaminobenzylidene)cyclopentanone (CAS 19226-99-4): This cyclopentanone derivative features polar dimethylamino substituents. The amino groups enhance solubility in polar solvents and enable coordination to metal ions, unlike the nonpolar methyl groups in this compound .

- Cyclobutane Derivatives (e.g., 1,2-bis(4-methoxyphenyl)-3,4-dimethylcyclobutane): Smaller rings (e.g., cyclobutane) exhibit greater ring strain and distinct fragmentation patterns in mass spectrometry. For example, cyclobutane derivatives show prominent [M-C10H12O]+ fragments, whereas cyclooctanone derivatives may undergo different cleavage pathways due to their larger ring size .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.